Ethyl (3-Fluor-6-methylbenzoyl)acetat

Übersicht

Beschreibung

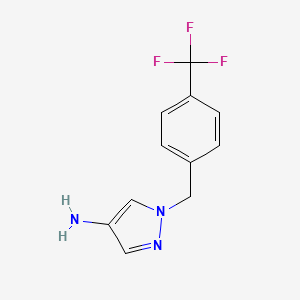

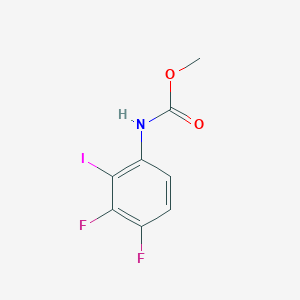

Ethyl (3-fluoro-6-methylbenzoyl)acetate is a chemical compound with the molecular formula C12H13FO3 . It is used as a reactant for the preparation of biologically active molecules .

Synthesis Analysis

The synthesis of Ethyl (3-fluoro-6-methylbenzoyl)acetate involves a stirring suspension of NaH and CO (OEt)2 in toluene. A solution of substituted acetophenone in toluene is added dropwise under reflux .Molecular Structure Analysis

The molecular structure of Ethyl (3-fluoro-6-methylbenzoyl)acetate is represented by the formula C12H13FO3 . It has a molecular weight of 224.23 .Chemical Reactions Analysis

Ethyl (3-fluoro-6-methylbenzoyl)acetate is a reactant used for stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation .Physical And Chemical Properties Analysis

Ethyl (3-fluoro-6-methylbenzoyl)acetate has a refractive index of n20/D 1.5172 (lit.), a boiling point of 262-263 °C (lit.), and a density of 1.166 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Reaktant in der stereoselektiven Synthese

Diese Verbindung könnte möglicherweise als Reaktant in stereoselektiven Syntheseprozessen eingesetzt werden, wie z. B. der Ketonisierungs-Olefinierung von Indolen, die wichtig für die Herstellung komplexer organischer Moleküle mit spezifischen räumlichen Anordnungen ist .

Enantioselektive Michael-Reaktion

Sie könnte an enantioselektiven Michael-Reaktionen beteiligt sein, einer Art nukleophiler Additionsreaktion, die für die Herstellung enantiomerenreiner Substanzen von Bedeutung ist .

Asymmetrische Hydrierung

Die Verbindung könnte in asymmetrischen Hydrierungsreaktionen verwendet werden, die entscheidend für die Herstellung chiraler Moleküle sind, die in verschiedenen Pharmazeutika eingesetzt werden .

Herstellung biologisch aktiver Moleküle

Es besteht die Möglichkeit, dass sie als Reaktant für die Herstellung biologisch aktiver Moleküle dient, die für die Arzneimittelentwicklung und -synthese von zentraler Bedeutung sind .

Pharmazeutische Forschung

Aufgrund ihrer Struktur könnte sie Anwendungen in der pharmazeutischen Forschung haben, insbesondere bei der Synthese neuer Medikamente, die Halogenatome enthalten .

Arzneimittelsynthese

Sie könnte an der Synthese von Medikamenten wie Sotorasib beteiligt sein, das ähnliche strukturelle Komponenten enthält und in der zielgerichteten Krebstherapie eingesetzt wird .

Wirkmechanismus

Mode of Action

It’s known that it’s used as a reactant in various chemical reactions , but the specifics of how it interacts with its targets and the resulting changes are not well documented

Biochemical Pathways

It’s known to be a reactant in stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation, enantioselective Michael reaction, and SEGPhos-ruthenium-catalyzed asymmetric hydrogenation . .

Safety and Hazards

Zukünftige Richtungen

The use of halogens, particularly fluorine and chlorine, in the preparation of drugs for the treatment of several diseases such as viral infections, several types of cancer, cardiovascular disease, multiple sclerosis, migraine, and inflammatory diseases such as vasculitis is becoming regular in medicinal chemistry . This suggests that Ethyl (3-fluoro-6-methylbenzoyl)acetate and similar compounds may have potential applications in the development of new therapies in the future.

Eigenschaften

IUPAC Name |

ethyl 3-(5-fluoro-2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJUIZLAABNBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)

![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)

![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)